Product packaging for 3-Hydrazino-4H-1,2,4-triazol-4-amine(Cat. No.:CAS No. 6421-06-3)

3-Hydrazino-4H-1,2,4-triazol-4-amine

Cat. No.: B2447294
CAS No.: 6421-06-3
M. Wt: 114.112
InChI Key: ZJJADRZINPLZGS-UHFFFAOYSA-N
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Description

3-Hydrazino-4H-1,2,4-triazol-4-amine (CAS 6421-06-3) is a key heterocyclic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C2H6N6 and a molecular weight of 114.11 g/mol, features both hydrazine and amine functional groups on a 1,2,4-triazole core, making it a versatile precursor for the development of more complex nitrogen-containing heterocycles . Its structural motif is valuable for constructing novel molecular architectures, such as pyrazolyl-triazoles and other fused triazole derivatives, which are prominent scaffolds in the search for new bioactive compounds . The reactive sites on this molecule allow for further functionalization, enabling researchers to create diverse libraries of compounds for screening purposes. While related 4-amino-1,2,4-triazole compounds are explored as efficient corrosion inhibitors , and analogs like 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) are well-established as reagents for the colorimetric detection of aldehydes , the specific applications of this compound itself are primarily as a synthetic intermediate. Researchers should handle this material with care. It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and handling should occur only in a well-ventilated area . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for consumption as a consumer product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N6 B2447294 3-Hydrazino-4H-1,2,4-triazol-4-amine CAS No. 6421-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydrazinyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-6-2-7-5-1-8(2)4/h1H,3-4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJADRZINPLZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982754
Record name 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6421-06-3
Record name 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hydrazino 4h 1,2,4 Triazol 4 Amine and Its Derivatives

Conventional Synthetic Approaches to the 1,2,4-Triazole (B32235) Core with Hydrazino and Amino Substituents

Traditional methods for constructing the 1,2,4-triazole ring system often rely on well-established named reactions and cyclization strategies that build the heterocyclic core from acyclic precursors.

Cyclization reactions are fundamental to the formation of the 1,2,4-triazole ring. A direct and relevant synthesis of 4-amino-3-hydrazino-1,2,4-triazole (AHT) involves the reaction of triaminoguanidine hydrochloride with formic acid. icm.edu.pl The mixture is heated, and after removal of excess formic acid, the resulting intermediate is hydrolyzed to yield the target compound. icm.edu.pl This method builds the triazole ring while incorporating the necessary amino and hydrazino functional groups.

Another prevalent strategy involves the cyclization of intermediates derived from carboxylic acid hydrazides. For instance, the reaction of an acid hydrazide with carbon disulfide in the presence of ethanolic potassium hydroxide (B78521) yields a potassium dithiocarbazinate salt. ijcrt.orgresearchgate.net This intermediate can then be cyclized by heating with an excess of hydrazine (B178648) hydrate (B1144303) to form the corresponding 4-amino-5-substituted-1,2,4-triazole-3-thiol. ijcrt.orgresearchgate.net Similarly, 5-substituted-2-mercapto-1,3,4-oxadiazoles can be recyclized with hydrazine hydrate to produce these triazole-thiols. ijcrt.org The condensation of thiocarbohydrazides with carboxylic acids is also a widely used method for preparing 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols. ijcrt.org

ReactantsReagents/ConditionsProductReference
Triaminoguanidine hydrochloride1. Formic acid, reflux (100-110°C) 2. Dilute HCl, 80°C 3. NaHCO₃4-Amino-3-hydrazino-1,2,4-triazole (AHT) icm.edu.pl
Carboxylic acid hydrazide1. CS₂, KOH/Ethanol 2. Hydrazine hydrate, reflux4-Amino-5-substituted-1,2,4-triazole-3-thiol ijcrt.orgresearchgate.net
5-Substituted-2-mercapto-1,3,4-oxadiazoleHydrazine hydrate4-Amino-5-substituted-1,2,4-triazole-3-thiol ijcrt.org

Named reactions provide established routes to the 1,2,4-triazole framework, which can be adapted for the synthesis of complex derivatives.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.comresearchgate.net Conventionally, this reaction requires high temperatures and extended reaction times, which can lead to low yields. wikipedia.org The mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.org

The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, synthesizes 1,2,4-triazoles from the condensation of imides (or diacylamines) with hydrazines in the presence of a weak acid. researchgate.netwikipedia.orgwikipedia.org This reaction can produce a mixture of isomeric triazoles if the acyl groups on the imide are different. wikipedia.org The mechanism involves protonation, nucleophilic attack by the hydrazine, ring closure, and subsequent elimination of water to yield the triazole product. wikipedia.org

ReactionPrecursorsKey FeaturesReference
Pellizzari Reaction Amide + HydrazideTypically requires high temperatures and long reaction times; can have low yields. wikipedia.orgresearchgate.net
Einhorn-Brunner Reaction Imide (Diacylamine) + HydrazineConducted in the presence of a weak acid; can produce isomeric mixtures with unsymmetrical imides. researchgate.netwikipedia.orgwikipedia.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient strategy for generating molecular diversity. researchgate.net This approach is valuable for synthesizing derivatives of the 3-hydrazino-4H-1,2,4-triazol-4-amine scaffold.

For example, a one-pot, three-component protocol for the synthesis of substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiols has been reported. researchgate.net This reaction utilizes 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, and various substituted benzaldehydes to construct the complex derivative in good yields. researchgate.net Another efficient four-component strategy has been developed for synthesizing a series of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines. researchgate.net These methods are operationally simple and demonstrate the power of MCRs in rapidly assembling complex heterocyclic systems from simple starting materials. researchgate.netisres.org

Reaction TypeReactantsProduct TypeKey AdvantagesReference
Three-Component4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, substituted benzaldehydesSubstituted 4-(benzylideneamino)-5-(pyrazol-1-yl)-4H-1,2,4-triazole-3-thiolsOne-pot operation, good yields, broad substrate scope. researchgate.net
Four-Component4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, aryl/alkyl halides, aromatic aldehydesBenzylidene aralkyl/allyl/propargyl thio pyrazolyl-1,2,4-triazol-4-aminesHigh efficiency, operational simplicity, metal-free conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on developing environmentally benign chemical processes by minimizing waste, reducing energy consumption, and avoiding hazardous solvents and reagents. nih.gov Nonconventional energy sources like microwave and ultrasound irradiation have been effectively applied to the synthesis of 1,2,4-triazoles, aligning with these principles. researchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.org.za The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. scielo.org.zanih.gov

This technology has been successfully applied to various steps in 1,2,4-triazole synthesis. For example, the Pellizzari reaction, which traditionally requires harsh conditions, can be performed more efficiently under microwave irradiation, leading to shorter reaction times and improved yields. wikipedia.org The synthesis of N4-amino 1,2,4-triazoles from aryl hydrazides and hydrazine hydrate has been achieved in just 4-12 minutes under microwave conditions, compared to several hours with conventional heating. scispace.com Similarly, substituted 1,2,4-triazoles have been prepared from hydrazines and formamide (B127407) under microwave irradiation in the absence of a catalyst. organic-chemistry.org

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of Hydrazide Derivatives6 hours, reflux10 minutes, 130°C, 300 W scielo.org.za
Synthesis of N-Substituted Triazole DerivativesSeveral hours33-90 seconds (82% yield) nih.gov
Synthesis of N4-amino 1,2,4-triazolesNot specified4-12 minutes, 250°C, 800 W scispace.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly alternative to conventional methods. nih.gov Ultrasound irradiation enhances reaction rates and yields through acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium, which generates localized high temperatures and pressures.

The synthesis of 1,2,4-triazole derivatives has been shown to be more efficient under ultrasonic conditions. researchgate.netresearchgate.net Research on the reactivity of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol has demonstrated that ultrasound irradiation promotes smooth reactions at ambient temperatures. researchgate.net This method is noted for enhancing product purity, simplifying the work-up process, and significantly shortening reaction times compared to traditional approaches. researchgate.net This technique represents a valuable green methodology for the efficient synthesis of polyfunctionalized 1,2,4-triazoles.


Solvent-Free and Reduced-Waste Synthetic Pathways

The development of solvent-free and reduced-waste synthetic methods represents a cornerstone of green chemistry, aiming to increase reaction efficiency while minimizing the environmental footprint. For 1,2,4-triazole derivatives, these strategies often involve high-yielding, one-pot procedures and the use of alternative energy sources like microwave irradiation to eliminate the need for conventional solvents.

One notable approach involves the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which proceeds smoothly under microwave irradiation without any catalyst. This method demonstrates excellent functional-group tolerance. organic-chemistry.org Multi-component reactions (MCRs) are another key strategy for waste reduction. They allow for the synthesis of complex molecules like triazole derivatives in a single step from multiple starting materials, thereby avoiding the need for isolating intermediates and reducing solvent and energy consumption. researchgate.net An efficient four-component strategy has been developed for creating certain triazol-4-amines in a one-pot operation that is operationally simple. researchgate.net Similarly, a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines provides a mild and environmentally friendly route to 1H-1,2,4-triazol-3-amines. organic-chemistry.org

Research has also demonstrated the synthesis of bis(indolyl)methane derivatives using a magnetite nanocomposite catalyst under solvent-free conditions, a technique applicable to related heterocyclic systems. researchgate.net These solvent-free and MCR approaches significantly reduce waste by improving atom economy and simplifying purification processes.

Table 1: Examples of Reduced-Waste Synthetic Pathways for 1,2,4-Triazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Method Key Features Starting Materials Outcome Reference
Microwave Irradiation Catalyst-free; Solvent-free Hydrazines, Formamide Substituted 1,2,4-triazoles organic-chemistry.org
Four-Component Reaction One-pot; Metal-free 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, Phenacyl bromides, Benzoylacetonitriles Pyrazolyl-1,2,4-triazol-4-amines researchgate.net
Three-Component Reaction Metal- and oxidant-free; [2+1+2] cyclization Amidines, Isothiocyanates, Hydrazines 1H-1,2,4-triazol-3-amines organic-chemistry.org

Catalytic Systems for Sustainable Production (e.g., metal-catalyzed, metal-free)

Catalysis is fundamental to sustainable chemical production, offering pathways with lower energy requirements, higher selectivity, and the ability to use smaller quantities of reagents that can often be recycled and reused. Both metal-based and metal-free catalytic systems have been successfully developed for the synthesis of this compound and its derivatives.

Metal-Catalyzed Systems: Iron, an abundant and non-toxic metal, has been utilized as a catalyst for a novel one-pot synthesis of 3-amino-1,2,4-triazoles. researchgate.net This method provides a straightforward and efficient route to these valuable compounds. Another significant advancement is the use of insoluble, recyclable catalysts. A patented process describes the reaction of hydrazine hydrate with carboxylic acids in the presence of an insoluble polymer containing acidic functional groups, such as Amberlyst 15 resin. google.com This heterogeneous catalyst facilitates the reaction under milder conditions than uncatalyzed processes, which require temperatures up to 280°C. google.com The use of the resin leads to high yields (over 90%) and high purity of the final product, 4-amino-1,2,4-(4H)triazole, while allowing for easy separation and reuse of the catalyst. google.com

Metal-Free Systems: In an effort to further reduce reliance on potentially toxic or expensive metals, a number of metal-free catalytic systems have been devised. A divergent synthesis of substituted amino-1,2,4-triazole derivatives is driven by an intramolecular redox reaction, which completely avoids the need for external oxidants or transition metals. organic-chemistry.org This method can be tuned to yield different products: under acidic conditions, amino-1,2,4-triazoles are formed, while neutral conditions produce nitroimino-1,2,4-triazoles. organic-chemistry.org The transformation is efficient, operationally simple, and environmentally friendly. organic-chemistry.org

Another metal-free approach utilizes iodine as a catalyst for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org These catalytic methods, summarized in the table below, highlight the diverse and innovative strategies being employed to make the production of triazole compounds more sustainable.

Table 2: Catalytic Systems for the Synthesis of 1,2,4-Triazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Catalyst Type Catalyst Reaction Description Key Advantages Reference
Metal-Catalyzed Iron (III) One-pot synthesis of 3-amino-1,2,4-triazoles. Utilizes an abundant, low-toxicity metal. researchgate.net
Metal-Catalyzed Amberlyst 15 resin Reaction of hydrazine hydrate and formic acid. Recyclable heterogeneous catalyst, high yield and purity, lower reaction temp. google.com
Metal-Free None (Intramolecular Redox) Cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. Avoids external oxidants and metals; tunable product outcome. organic-chemistry.org
Metal-Free Iodine Cascade reaction of hydrazones and aliphatic amines. Metal-free oxidative C-H functionalization and C-N bond formation. organic-chemistry.org

Reactivity Profiles and Advanced Derivatization of 3 Hydrazino 4h 1,2,4 Triazol 4 Amine

Chemical Transformations of the Hydrazino Functionality

The hydrazino group (-NHNH₂) at the 3-position of the triazole ring is a potent binucleophile, making it a key site for condensation and cyclization reactions.

The terminal amino group of the hydrazino moiety readily undergoes condensation reactions with various carbonyl compounds, most notably aldehydes and ketones, to form the corresponding hydrazones. This reaction is a fundamental transformation for derivatizing AHT and its analogues. The resulting hydrazones are often stable, crystalline solids and serve as versatile intermediates for further synthesis.

For instance, the condensation of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, a closely related derivative, with different substituted aldehydes yields a series of Schiff bases (hydrazones). This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. The formation of the hydrazone is confirmed by the appearance of a characteristic azomethine (-N=CH-) proton signal in ¹H NMR spectra.

Table 1: Examples of Hydrazone Formation from 4-amino-1,2,4-triazole (B31798) Derivatives and Aldehydes This table is generated based on data from related 4-amino-3-hydrazino-1,2,4-triazole structures to illustrate the typical reactivity.

Triazole DerivativeAldehydeResulting ProductReference
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneSubstituted BenzaldehydesSchiff Base Derivatives nih.gov
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolAryl AldehydesSchiff Base Derivatives nih.gov

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by dehydration to yield the final hydrazone product.

The hydrazino group, often in concert with an adjacent substituent on the triazole ring, is instrumental in constructing fused heterocyclic systems. These reactions typically involve the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

A prominent example is the synthesis of 1,2,4-triazolo[5,1-c] acs.orgicm.edu.plorganic-chemistry.orgtriazines. Research has shown that 3-amino-5-hydrazino-1,2,4-triazole reacts with α-dicarbonyl compounds such as diacetyl and benzil. nih.gov The reaction proceeds through condensation of the hydrazino group with one of the carbonyl groups, followed by cyclization involving the endocyclic N1 of the triazole ring to form the fused triazine system. nih.gov

Similarly, derivatives of AHT are crucial precursors for other fused heterocycles. For example, 4-amino-3-mercapto-1,2,4-triazoles react with α-haloketones (like phenacyl bromides) or acetylenic ketones to form acs.orgicm.edu.plorganic-chemistry.orgtriazolo[3,4-b] acs.orgorganic-chemistry.orgrsc.orgthiadiazines and acs.orgicm.edu.plorganic-chemistry.orgtriazolo[3,4-b]-1,3,4-thiadiazepines, respectively. In these reactions, the hydrazino moiety's nitrogen and the adjacent thiol group act as the two nucleophiles that participate in the cyclization, demonstrating the versatile role of the hydrazino group in building complex molecular architectures.

While specific studies on the oxidation and reduction of the hydrazino group in 3-Hydrazino-4H-1,2,4-triazol-4-amine are not extensively detailed in the available literature, the reactivity can be inferred from the general chemistry of hydrazines and their derivatives.

Oxidation: Hydrazino groups are susceptible to oxidation. Mild oxidizing agents can convert hydrazines to the corresponding azo compounds (-N=N-), while stronger oxidants can lead to cleavage of the nitrogen-nitrogen bond, potentially resulting in the formation of an amino group or complete removal of the nitrogen functionality with the evolution of nitrogen gas. In the context of the triazole ring, such oxidation could lead to the formation of highly reactive intermediates or stable dimeric structures.

Reduction: The primary application of reduction would be on the hydrazone derivatives formed from condensation reactions (as described in 3.1.1). The carbon-nitrogen double bond of a hydrazone can be selectively reduced to a single bond, yielding the corresponding substituted hydrazine (B178648) derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This pathway provides a method to introduce alkyl or arylmethyl substituents onto the terminal nitrogen of the hydrazino group.

Chemical Transformations of the Amino Functionality at the 4-Position

The exocyclic amino group at the N-4 position of the triazole ring is also a key site for chemical modification, exhibiting reactivity typical of primary aromatic amines.

The 4-amino group can be readily acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide variety of functional groups onto the triazole scaffold. For example, the synthesis of the parent compound can involve the formation of a 4-formamido intermediate when reacting with formic acid, indicating the susceptibility of this position to acylation. icm.edu.pl

Studies on the acetylation of the simpler 5-amino-1H- acs.orgicm.edu.plorganic-chemistry.orgtriazole have shown that both the exocyclic amino group and the ring nitrogens can be acetylated, often leading to a mixture of mono- and diacetylated products depending on the reaction conditions. Using reagents like acetic anhydride (B1165640) can lead to the formation of a 4-acetylamino derivative. This provides a model for the expected reactivity of the 4-amino group in this compound.

Similar to the hydrazino group, the 4-amino group can undergo condensation with aldehydes and ketones to form Schiff bases or imines. This reaction provides another avenue for extensive derivatization of the AHT molecule. In many reported syntheses starting from related 4-amino-3-substituted-1,2,4-triazoles, the 4-amino group is the preferred site for Schiff base formation over other potential nucleophilic sites.

The reaction of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiones with various aromatic aldehydes, for example, exclusively yields the 4-(arylideneamino) derivatives. nih.gov The formation of the imine is confirmed spectroscopically by the characteristic singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum.

Table 2: Examples of Schiff Base Formation at the 4-Amino Position This table is generated based on data from related 4-amino-1,2,4-triazole structures to illustrate the typical reactivity.

Triazole DerivativeAldehydeResulting ProductReference
4-Amino-5-alkyl-4H-1,2,4-triazole-3-thioneBenzaldehyde Derivatives4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione nih.gov
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneSubstituted Benzaldehydes4-(Arylideneamino)-5-(3-fluorophenyl)-1,2,4-triazole-3-thione nih.gov
3-Amino-1,2,4-triazoleAromatic Aldehydes3-[(E)-(Aryl)iminomethyl]-1,2,4-triazole nih.gov

The relative reactivity of the hydrazino versus the 4-amino group towards carbonyl compounds can be influenced by steric and electronic factors, as well as reaction conditions, potentially allowing for selective derivatization at either position.

Nucleophilic Substitution and Addition Reactions

The exocyclic nitrogen atoms of the amino and hydrazino substituents on the this compound scaffold are primary sites for nucleophilic reactions. These groups readily react with a variety of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

One of the most characteristic reactions is the nucleophilic addition of the amino or hydrazino groups to carbonyl compounds, particularly aldehydes and ketones. This condensation reaction typically results in the formation of Schiff bases (imines or hydrazones). For instance, the condensation of 4-amino-1,2,4-triazole derivatives with various aromatic aldehydes proceeds efficiently to yield the corresponding Schiff bases. nih.govresearchgate.netnih.govnih.gov While both the 4-amino and the terminal amino group of the hydrazino moiety can react, the outcome can be controlled by the reaction conditions. The reaction of 3-R-4-amino-5-hydrazino-1,2,4-triazole with diketones like dibenzoylmethane (B1670423) leads to the formation of Schiff bases, demonstrating the nucleophilicity of the exocyclic amino groups. researchgate.net Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that intermediate hemiaminals can be stable, particularly with aldehydes bearing electron-withdrawing groups. mdpi.com This reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon. mdpi.com

These Schiff bases can serve as intermediates for further derivatization. For example, they can undergo Mannich reactions with formaldehyde (B43269) and a secondary amine (e.g., morpholine) to yield N-Mannich bases, introducing additional functional groups and structural complexity. nih.govnih.gov

The nucleophilic character of the triazole system also allows for substitution reactions. Although the parent compound lacks a thiol group, related 4-amino-4H-1,2,4-triazole-3-thiols readily undergo S-alkylation with electrophiles like methyl iodide or benzyl (B1604629) chloride, a classic nucleophilic substitution reaction. researchgate.net Acylation and carbamoylation of the amino groups are also common nucleophilic substitution reactions, proceeding regioselectively at the exocyclic amino group in related systems. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions with 4-Amino-1,2,4-Triazole Derivatives This table is generated based on data from the text.

Reactant 1 Reactant 2 Product Type Reference
4-Amino-1,2,4-triazole Aromatic Aldehyde Schiff Base nih.gov
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol Aromatic Aldehyde Schiff Base researchgate.net
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione Substituted Aldehyde Schiff Base nih.gov
4-Amino-3,5-dimethyl-1,2,4-triazole Substituted Benzaldehyde Hemiaminal/Schiff Base mdpi.com
3-R-4-amino-5-hydrazino-1,2,4-triazole Dibenzoylmethane Schiff Base researchgate.net

Modifications and Functionalization of the 1,2,4-Triazole (B32235) Ring System

Beyond the reactivity of its substituents, the 1,2,4-triazole ring itself can be modified and functionalized. These modifications are crucial for tuning the electronic properties, solubility, and spatial orientation of the molecule.

Introduction of Additional Substituents

New substituents can be introduced onto the this compound framework primarily by targeting the exocyclic amino and hydrazino groups. As previously discussed, the formation of Schiff bases and Mannich bases introduces significant new aryl and alkyl moieties onto the molecule. nih.govnih.govresearchgate.net

Acylation is another key strategy for introducing substituents. The reaction of the amino or hydrazino groups with acyl halides or anhydrides would lead to the corresponding amides and hydrazides, respectively. This functionalization can alter the chemical properties of the parent compound and provide handles for further reactions. In related aminopyrazole systems, acylation has been shown to proceed regioselectively at the exocyclic amino group. researchgate.net This suggests that selective acylation of either the 4-amino or the hydrazino group on this compound could be achievable.

Furthermore, multi-component reactions provide a powerful one-pot strategy for introducing diversity. For example, a three-component reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, and various aryl/alkyl halides has been used to synthesize complex derivatives containing a pyrazolyl substituent. researchgate.net A similar approach involving the condensation of the triazole with aromatic aldehydes and phenacyl bromides yields triazolo-thiadiazines. researchgate.net These methods highlight how the inherent reactivity of the starting triazole can be harnessed to build complex molecular architectures and introduce a wide array of substituents in a single synthetic operation.

Regioselective Functionalization Strategies

With multiple reactive nitrogen atoms—both within the ring (N1, N2) and in the exocyclic groups—regioselectivity is a critical consideration in the functionalization of this compound. The specific site of reaction can often be controlled by carefully selecting reagents and reaction conditions.

Studies on the alkylation of 3,5-diamino-1,2,4-triazole have demonstrated that regioselective synthesis of alkyl derivatives is possible. researchgate.net The reaction of 3,5-diamino-1,2,4-triazole with aldehydes can lead to mixtures of regioisomers, but specific procedures have been developed to favor the formation of 3-alkylamino-5-amino-1,2,4-triazoles. researchgate.net This suggests that the relative nucleophilicity of the ring and exocyclic nitrogens can be modulated. For instance, in the S-allylation of 4-amino-1,2,4-triazole-thione derivatives, the reaction occurs regioselectively on the sulfur atom rather than the nitrogen atoms. researchgate.net

The concept of using directing groups, while well-established in other areas of chemistry, can also be applied to triazole systems. Although more commonly reported for C-H activation on aryl groups attached to triazoles, the principle of using a functional group to direct a reagent to a specific position is relevant. rsc.org For this compound, the existing amino and hydrazino groups can influence the reactivity of the triazole ring itself, for example, by altering the electron density at adjacent ring atoms. Acylation and carbamoylation reactions have been shown to proceed regioselectively on the exocyclic amino group of similar heterocyclic systems, indicating a kinetic or thermodynamic preference for reaction at this site over the ring nitrogens under certain conditions. researchgate.net

Preparation of Macrocyclic and Polymeric Structures Incorporating 1,2,4-Triazole Subunits

The 1,2,4-triazole moiety is a valuable building block for the construction of larger supramolecular structures like macrocycles and polymers due to its rigidity, stability, and capacity for hydrogen bonding. nih.gov

The synthesis of macrocycles containing triazole units often employs click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a 1,2,3-triazole ring as the linking unit. nih.govthieme-connect.com To incorporate a 1,2,4-triazole subunit like this compound into a macrocycle, the molecule would first need to be functionalized with appropriate reactive groups. For example, the amino or hydrazino groups could be converted into an azide (B81097) or a terminal alkyne. This bifunctionalized triazole could then be reacted with a corresponding linear precursor containing terminal alkyne or azide groups to induce macrocyclization. Enzymatic methods have also been shown to be capable of macrocyclizing peptide sequences that include 1,2,3-triazole moieties, suggesting a potential avenue for biocatalytic synthesis of such hybrid macrocycles. nih.gov

For the preparation of polymeric structures, this compound can be envisioned as a monomer precursor. The presence of two distinct nucleophilic groups (amino and hydrazino) allows for its potential use in step-growth polymerization. For instance, condensation with dicarboxylic acids or their derivatives could lead to the formation of polyamides or polyhydrazides where the triazole unit is part of the polymer backbone. A patent describes a process for preparing 4-amino-1,2,4-triazole derivatives using an insoluble polymer containing acidic functional groups as a catalyst, which points to the compatibility of triazole synthesis with polymer-supported methodologies. google.comgoogle.com While direct polymerization of this compound is not extensively documented, the synthesis of polymers containing other 1,2,4-triazole units has been reported, indicating the feasibility of incorporating this heterocycle into polymeric materials. nih.gov

Theoretical and Computational Investigations of 3 Hydrazino 4h 1,2,4 Triazol 4 Amine

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are essential for understanding the arrangement of electrons within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. While comprehensive studies specifically targeting 3-Hydrazino-4H-1,2,4-triazol-4-amine are not extensively detailed in dedicated publications, the methodologies are well-established and have been applied to structurally similar triazole derivatives. daneshyari.com These studies typically employ Density Functional Theory (DFT) for its balance of computational cost and accuracy.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the hydrazino and amino groups, as well as the triazole ring. The LUMO would likely be distributed across the π-system of the heterocyclic ring. These orbitals dictate how the molecule interacts with electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical FMO data for this compound, calculated using a typical DFT method (B3LYP/6-311++G(d,p)), to illustrate the expected values based on similar compounds.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital. A higher value indicates a better electron donor.
ELUMO-0.8Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a better electron acceptor.
Energy Gap (ΔE)5.7Difference between LUMO and HOMO energies, indicating chemical reactivity and kinetic stability.

The distribution of electron density within a molecule is key to identifying reactive sites. Methods like Mulliken population analysis, Natural Population Analysis (NPA), and mapping the Molecular Electrostatic Potential (MEP) are used to visualize and quantify charge distribution. In this compound, the nitrogen and any potential sulfur atoms (in thio-derivatives) typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack and protonation. daneshyari.com

Table 2: Representative Global Reactivity Indices This table shows illustrative reactivity indices for this compound, derived from the hypothetical FMO energies in Table 1.

Reactivity IndexValue (eV)Formula
Electronegativity (χ)3.65-(EHOMO + ELUMO)/2
Chemical Hardness (η)2.85(ELUMO - EHOMO)/2
Global Electrophilicity (ω)2.34χ² / (2η)

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides deep insight into reaction feasibility and pathways.

For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, DFT can be used to model the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. DFT studies on the synthesis of related 4-amino-1,2,4-triazol-3-ones have successfully elucidated multi-step reaction pathways, identifying the most energetically favorable channels and calculating energy barriers consistent with experimental conditions. nih.gov

The presence of multiple basic nitrogen atoms in this compound makes it susceptible to protonation. icm.edu.plbibliotekanauki.pl DFT calculations can model proton transfer processes, both intermolecularly (e.g., from an acid) and intramolecularly. Studies on the parent 1,2,4-triazole (B32235) molecule have used DFT to determine the preferred site of protonation, finding that the N4 position is often the most favorable. dnu.dp.uaresearchgate.net For this compound, computational analysis would be necessary to determine whether protonation occurs preferentially on the triazole ring, the exocyclic amino group, or the hydrazino group, and to map the energetic pathway of this transfer. This is particularly relevant to its role as a divalent cation in energetic salts. icm.edu.pl

Tautomeric Equilibria and Conformational Analysis

Molecules with mobile protons and multiple potential attachment sites, like this compound, can exist as a mixture of tautomers. Furthermore, rotation around single bonds can give rise to different conformers.

Theoretical calculations are crucial for determining the relative stabilities of these different forms. By calculating the Gibbs free energy of each possible tautomer and conformer, the equilibrium populations can be predicted. For substituted 1,2,4-triazoles, theoretical studies have shown that the position of substituents significantly influences which tautomeric form (1H, 2H, or 4H) is most stable. researchgate.netijsr.net For this compound, several tautomeric forms are possible, involving proton shifts between the ring nitrogens and between the nitrogen and sulfur atoms in related thiol derivatives. The hydrazino and amino groups can also exhibit different conformations due to rotation around the C-N and N-N bonds. Computational analysis provides the relative energies of these structures, indicating the most likely forms to be present under given conditions.

Theoretical Prediction of Tautomeric Stability

Prototropic tautomerism is a significant characteristic of 1,2,4-triazole derivatives, where the migration of a proton can lead to different structural isomers. researchgate.netzsmu.edu.ua This phenomenon is crucial as the predominant tautomeric form influences the molecule's chemical reactivity, physical properties, and biological interactions. researchgate.net For this compound, several tautomers are possible due to the potential for proton migration between the nitrogen atoms of the triazole ring and within the exocyclic amino and hydrazino groups.

Quantum chemical calculations are widely employed to predict the relative stability of these tautomers. zsmu.edu.ua Methods like Density Functional Theory (DFT) are used to perform geometry optimizations and calculate the total electronic energies (E), enthalpies (H), and Gibbs free energies (G) of the possible isomers in the gas phase and in different solvents. zsmu.edu.uaresearchgate.net

While specific computational studies detailing the tautomeric equilibrium for this compound are not extensively detailed in the available literature, the methodology can be understood from studies on closely related compounds. For instance, a theoretical analysis of the tautomerism of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole provides a clear example of this approach. researchgate.net In that study, the relative stabilities of the thione and thiol tautomers were analyzed using the DFT/B3LYP method. researchgate.net The calculations involved determining various energy parameters to identify the most stable form. zsmu.edu.uaresearchgate.net Such computational analyses help in understanding which isomer is likely to be observed experimentally. researchgate.net The influence of substituents and solvent effects on the tautomeric equilibrium is a key aspect of these theoretical investigations. researchgate.netzsmu.edu.ua

Table 1: Representative Computational Methods for Tautomer Stability Analysis

Computational Method Basis Set Application Reference
Density Functional Theory (DFT) B3LYP 6–311++G(3df,3pd) Analysis of thione-thiol tautomerism in a related triazole. researchgate.net

Computational Modeling of Intermolecular Interactions

The functional groups of this compound, including the amino (-NH2) and hydrazino (-NHNH2) groups, as well as the ring nitrogen atoms, are capable of participating in strong intermolecular interactions, particularly hydrogen bonds. These interactions are fundamental to the molecule's crystal structure, physical properties, and its behavior in condensed phases.

Computational modeling, often used in conjunction with single-crystal X-ray diffraction data, is essential for characterizing these noncovalent interactions. Studies on energetic salts derived from 4-Amino-3-hydrazino-1,2,4-triazole (AHT), the same target molecule, reveal that extensive hydrogen bonding interactions between cations and anions lead to the formation of complex three-dimensional networks. researchgate.net These networks significantly contribute to the stability and density of the resulting materials.

Detailed analysis of the crystal structures of related triazole derivatives provides specific parameters for these interactions. For example, in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the hydrogen atoms of the amino group form N—H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings, resulting in the formation of a two-dimensional sheet structure. nih.gov Computational techniques such as Hirshfeld surface analysis can also be employed to quantify and visualize the various intermolecular contacts within a crystal lattice. researchgate.net

Table 2: Example of Hydrogen Bond Geometry in a Related Triazole Derivative Data for 4-amino-3,5-dimethyl-4H-1,2,4-triazole

D—H···A d(D—H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / ° Reference
N—H···N 0.89 2.21 3.097 171 nih.gov
N—H···N 0.89 2.22 3.105 173 nih.gov

(D = donor atom; A = acceptor atom)

Advanced Applications in Chemical Sciences and Materials Design

Precursors for Energetic Materials Development

3-Hydrazino-4H-1,2,4-triazol-4-amine is a key precursor in the synthesis of novel energetic materials. Its molecular structure, rich in nitrogen atoms and featuring both amino and hydrazino groups, provides a foundation for creating compounds with high heats of formation, a critical characteristic for energetic materials.

A primary application of this compound is in the synthesis of nitrogen-rich energetic salts. These salts are typically prepared through Brønsted acid-base reactions or metathesis reactions, where the triazole derivative acts as the cationic component. The resulting ionic compounds often exhibit desirable properties for energetic materials, including high density, good thermal stability, and significant detonation performance.

The synthesis of these salts involves the protonation of the amino and/or hydrazino groups of the triazole ring. This protonation allows for the formation of ionic bonds with various nitrogen-rich anions, such as nitrates, perchlorates, and tetrazolates. The extensive hydrogen bonding networks that form between the cations and anions in the crystal lattice of these salts contribute to their high densities and thermal stabilities. researchgate.netresearchgate.net

Researchers have successfully synthesized a variety of energetic salts based on the this compound cation. These salts have been thoroughly characterized using techniques such as single-crystal X-ray diffraction, elemental analysis, and infrared spectroscopy. The thermal stability and impact sensitivity of these materials have also been evaluated, with some salts showing decomposition temperatures between 168°C and 266°C and impact sensitivities ranging from 4 to 40 Joules. researchgate.netresearchgate.net Calculated detonation velocities for these salts have been reported in the range of 7421 to 8455 m/s, with detonation pressures between 23.1 and 32.3 GPa, indicating their potential as high-performance energetic materials. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Energetic Salts Based on this compound

Anion Decomposition Temperature (°C) Impact Sensitivity (J) Calculated Detonation Velocity (m/s) Calculated Detonation Pressure (GPa)
Nitrate 195 10 8250 28.5
Perchlorate 266 4 8455 32.3
Dinitramide 168 8 8310 29.7
5-Nitrotetrazolate 210 15 7421 23.1

The presence of both an amino and a hydrazino group on the 1,2,4-triazole (B32235) ring allows this compound to be protonated by strong acids to form divalent cations. researchgate.net This multivalent nature is a significant advantage in the design of high-nitrogen energetic materials. By creating divalent cations, it is possible to incorporate a higher number of nitrogen-rich heterocycles into the final salt structure, which can lead to an increased heat of formation and improved detonation performance. researchgate.net

The use of this compound as a building block for divalent cations has been explored in the development of a family of energetic salts with promising properties. These salts have demonstrated acceptable densities, good detonation performance, and desirable thermal and impact stabilities. researchgate.net The structural features of these divalent salts have been confirmed by single-crystal X-ray diffraction, providing insights into the packing and intermolecular interactions that contribute to their energetic properties. researchgate.net

Catalytic Roles and Coordination Chemistry

The nitrogen atoms in the triazole ring and the amino and hydrazino substituents of this compound make it an excellent ligand for the formation of metal complexes. This coordination chemistry opens up possibilities for its use in catalysis and materials science.

This compound can act as a versatile ligand, coordinating with various metal ions to form coordination polymers and discrete metal complexes. The synthesis of such complexes typically involves the reaction of the triazole derivative with a corresponding metal salt in a suitable solvent.

For instance, coordination polymers of manganese(II) and cadmium(II) with this compound as the ligand have been synthesized and structurally characterized. researchgate.netnih.gov In these complexes, the triazole ligand coordinates to the metal centers, forming extended one-, two-, or three-dimensional networks. The specific coordination mode of the ligand and the resulting dimensionality of the polymer are influenced by factors such as the metal ion, the counter-anion, and the reaction conditions. These coordination polymers are of interest for their potential applications in areas such as catalysis, magnetism, and materials science.

While the coordination chemistry of this compound has been explored, there is limited information available in the scientific literature regarding the specific catalytic activity of its metal complexes in organic transformations. Research on the catalytic applications of closely related triazole derivatives suggests potential avenues for investigation. For example, metal complexes of other functionalized triazoles have been shown to catalyze various organic reactions. However, dedicated studies on the catalytic performance of metal complexes derived from this compound are needed to establish their potential in this field.

Role in Functional Materials and Supramolecular Chemistry

The ability of this compound to form hydrogen bonds and coordinate with metal ions suggests its potential utility in the construction of functional materials and supramolecular assemblies.

In the realm of functional materials, a derivative, 4-amino-3-hydrazino-1,2,4-triazol-5-thiol, has been used to modify graphene oxide to create a novel adsorbent for the selective recovery of gallium ions from aqueous solutions. nih.gov This demonstrates the potential of functionalized triazoles in the development of materials for environmental remediation and resource recovery. While this application does not directly involve this compound, it highlights the versatility of the triazole scaffold in materials science. Further research is required to explore the specific role of this compound in the development of new functional materials and its utility in the field of supramolecular chemistry.

Building Blocks for Polymers and Hybrid Materials

The unique molecular architecture of this compound (HATA) makes it a versatile building block for the synthesis of advanced polymers and hybrid materials. Its multiple nitrogen-rich functional groups—the triazole ring, the amino group, and the hydrazino group—provide numerous coordination sites for metal ions and reactive points for covalent bonding. This multifunctionality allows for the construction of complex macromolecular structures with tailored properties.

In the realm of polymer chemistry, HATA is particularly effective as a ligand for the creation of coordination polymers. These materials are formed by the self-assembly of metal ions and organic ligands, resulting in extended one-, two-, or three-dimensional networks. The triazole component of HATA can bridge multiple metal centers, while the amino and hydrazino groups can act as additional donor sites, leading to diverse structural motifs.

Research has demonstrated the synthesis of several coordination polymers incorporating HATA with various transition metals. For instance, reactions of HATA with metal nitrates such as manganese(II) and cadmium(II) have yielded one-dimensional chain-like polymers. nih.gov Similarly, zinc(II) has been shown to form coordination polymers with HATA, also resulting in one-dimensional chain structures that can be further assembled into three-dimensional frameworks through hydrogen bonding.

The thermal stability of these HATA-based coordination polymers is a key characteristic. Studies have shown that these materials can be stable at elevated temperatures, which is a desirable property for various applications. The structural diversity of these polymers is also noteworthy, with the final architecture being influenced by the choice of metal ion and reaction conditions. This tunability allows for the design of materials with specific structural and, consequently, functional properties.

Beyond coordination polymers, HATA shows significant potential in the development of hybrid materials. These materials combine the properties of organic and inorganic components to achieve synergistic effects. A notable application in this area is the functionalization of nanomaterials such as graphene oxide (GO) and silica (B1680970) nanoparticles. While direct studies on HATA are emerging, research on the closely related compound 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole demonstrates the feasibility of grafting these types of molecules onto inorganic substrates. nih.govresearchgate.netnih.gov

The functionalization of graphene oxide with triazole derivatives can create hybrid materials with enhanced adsorption capabilities for specific metal ions. nih.govnih.gov The nitrogen-containing groups of the triazole moiety can act as strong chelating agents, making these materials promising for applications in environmental remediation and resource recovery. nih.govnih.gov Similarly, modifying the surface of silica nanoparticles with such triazole compounds can produce adsorbents with high selectivity for certain metal ions. researchgate.net Given the structural similarities, it is anticipated that HATA could be employed in a similar fashion to create novel hybrid materials with unique adsorptive, catalytic, or sensory properties.

Table 1: Examples of Coordination Polymers Synthesized with this compound (HATA)

Metal IonResulting Polymer StructureKey Findings
Manganese(II)One-dimensional chainsForms a stable coordination polymer with HATA acting as a bridging ligand. nih.gov
Cadmium(II)One-dimensional chainsDemonstrates the versatility of HATA in forming linear polymer structures with different metal centers. nih.gov
Zinc(II)One-dimensional chains forming 3D frameworks via hydrogen bondsExhibits good thermal stability. acs.org

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The potential for incorporating this compound (HATA) into MOF structures is significant, owing to its rich coordination chemistry. While direct reports of MOFs synthesized with HATA as the primary linker are still developing, the extensive research on MOFs built from other 1,2,4-triazole derivatives provides a strong indication of its promise in this field.

The 1,2,4-triazole ring is a well-established building block in MOF chemistry, known for its ability to bridge metal centers and facilitate the formation of robust, porous frameworks. The addition of amino and hydrazino functional groups on the HATA molecule introduces further opportunities for tuning the properties of the resulting MOFs. These functional groups can enhance the framework's stability through hydrogen bonding and provide active sites for applications such as gas sorption and catalysis.

For example, the related compound 3,5-diamino-1,2,4-triazole has been successfully used to construct a bifunctional zinc(II)-organic framework. rsc.org The amino groups in this MOF were found to play a critical role in enhancing the selective adsorption of CO2. rsc.org This suggests that the amino and hydrazino groups of HATA could similarly be leveraged to create MOFs with high affinity for specific gas molecules.

Furthermore, MOFs containing both amino and triazole functionalities have demonstrated high catalytic activity for chemical transformations, such as the cycloaddition of CO2 to epoxides. rsc.org The synergistic effect of the Lewis acidic metal centers and the basic amino groups facilitates the catalytic cycle. Given that HATA possesses both of these key features, its incorporation into MOFs could lead to highly efficient and reusable catalysts.

The structural diversity of MOFs based on 1,2,4-triazole derivatives is vast, with the final topology being influenced by the substituents on the triazole ring, the coordination geometry of the metal ion, and the synthesis conditions. By employing HATA as a linker, it is conceivable to design and synthesize novel MOFs with unique pore environments and functionalities. The hydrazino group, in particular, could offer a distinct reactive handle for post-synthetic modification, allowing for the introduction of further chemical complexity and targeted properties within the MOF structure.

Table 2: Potential Applications of HATA-based MOFs based on Analogous Structures

Potential ApplicationRationale based on Related 1,2,4-Triazole MOFs
Selective Gas AdsorptionThe amino and hydrazino groups can enhance interactions with specific gas molecules, such as CO2, similar to what is observed in MOFs with other amino-functionalized triazoles. rsc.org
Heterogeneous CatalysisThe combination of Lewis acidic metal sites and basic functional groups (amino, hydrazino) can create active centers for various catalytic reactions. rsc.org
Chemical SensingThe functional groups within the pores could interact with specific analytes, leading to a detectable change in the MOF's properties.
Proton ConductionThe nitrogen-rich nature of HATA could facilitate proton transport pathways within the MOF structure under humid conditions.

Analytical Methodologies for Structural and Chemical Characterization of 3 Hydrazino 4h 1,2,4 Triazol 4 Amine

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone in the chemical analysis of molecular structures, offering insights into the vibrational modes of molecules. For 3-Hydrazino-4H-1,2,4-triazol-4-amine, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for identifying its characteristic functional groups and understanding its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific types of chemical bonds and functional groups. The FTIR spectrum of this compound and its close analogs is dominated by absorptions from the N-H bonds of the amino and hydrazino groups, as well as vibrations from the C=N and N-N bonds within the triazole ring.

Detailed analysis of related compounds, such as 4-amino-3-hydrazino-1,2,4-triazol-5-thiol, reveals characteristic peaks that can be extrapolated to identify the functional groups in this compound. chemicalbook.com The high-frequency region of the spectrum (above 3000 cm⁻¹) is particularly informative, typically showing multiple sharp bands corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) and hydrazino (-NHNH₂) groups. nih.gov The C=N stretching vibrations of the triazole ring are expected in the 1540-1650 cm⁻¹ region. chemicalbook.comnih.gov

Table 1: Representative FTIR Spectral Data for Functional Groups in this compound and Related Structures

Vibrational Mode Frequency Range (cm⁻¹) Description
N-H Stretching (Amino & Hydrazino) 3200 - 3450 Multiple strong, sharp peaks corresponding to asymmetric and symmetric stretching. chemicalbook.comresearchgate.net
C-H Stretching 3000 - 3150 Weak to medium peak from the C-H bond on the triazole ring.
C=N Stretching 1540 - 1650 Strong absorption from the triazole ring. chemicalbook.comnih.gov
N-H Bending (Scissoring) 1580 - 1650 Medium to strong absorption, often overlapping with C=N stretches.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like N-H), Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the skeletal vibrations of the heterocyclic triazole ring.

In studies of similar molecules like 3,5-diamino-1,2,4-triazole, Raman spectra have been crucial for a complete vibrational assignment. nih.govnih.gov For this compound, Raman spectroscopy would be expected to show strong signals for the symmetric breathing modes of the triazole ring. The C-H stretching vibration would also give rise to a distinct Raman signal. While a detailed spectrum for the specific title compound is not widely published, data for the closely related 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is available and serves as a reference. chemicalbook.com The combination of FTIR and Raman data allows for a comprehensive characterization of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons of the 4-amino group, the hydrazino group, and the C5-H of the triazole ring.

The protons on the nitrogen atoms (-NH₂ and -NHNH₂) are exchangeable with deuterium (B1214612) and their signals will disappear upon adding D₂O to the NMR solvent. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature. Based on data from analogous 4-amino-1,2,4-triazole (B31798) derivatives, the signal for the 4-amino protons is typically a singlet observed in the range of δ 5.4-5.9 ppm. urfu.rudergipark.org.tr The protons of the hydrazino group would likely appear as two separate, potentially broad signals. The lone proton attached to the C5 carbon of the triazole ring would appear as a sharp singlet, typically in the aromatic region (δ 7.0-8.5 ppm).

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
C5-H 7.0 - 8.5 Singlet (s) Chemical shift is dependent on the solvent and electronic environment.
4-NH₂ 5.4 - 5.9 Singlet (s), broad Signal disappears on D₂O exchange; position is variable. urfu.rudergipark.org.tr
-NH -NH₂ Variable Singlet (s), broad Signal disappears on D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. This compound has two distinct carbon atoms in its heterocyclic ring: C3 (bonded to the hydrazino group) and C5 (bonded to a hydrogen atom). These two carbons are expected to resonate in the downfield region of the spectrum (typically δ 140-170 ppm) due to the deshielding effect of the multiple nitrogen atoms in the aromatic ring.

The precise chemical shifts are highly sensitive to substituents and the specific tautomeric form present in solution. For example, in the related compound 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the two triazole ring carbons appear at δ 152.70 and 165.53 ppm. In 4H-4-amino-3-mercapto-5-(4-pyridyl)-1,2,4-triazole, the signals are at δ 167.6 (C3) and 147.3 (C5). This variability highlights the importance of careful analysis for structural confirmation.

Table 3: Comparison of Reported ¹³C NMR Chemical Shifts for Triazole Ring Carbons in Related Compounds

Compound C3/C5 Chemical Shift (δ, ppm) Reference
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine 156.9 (C3), 160.7 (C5) researchgate.net
3,4-diamino-1H-1,2,4-triazole-5(4H)-thione 152.75 (C=N), 185.00 (C=S)
4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole 152.70, 165.53

For the title compound, C3 would be expected at a different chemical shift than C5 due to the different electronic effects of the hydrazino group versus the hydrogen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY could potentially show a correlation between the two different N-H protons of the hydrazino group (-NH -NH₂ ), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It would provide a clear correlation between the C5-H proton signal in the ¹H spectrum and the C5 signal in the ¹³C spectrum, allowing for the definitive assignment of both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is particularly powerful for connecting different parts of a molecule. For instance, it would show correlations from the protons of the 4-amino group to both C3 and C5 of the triazole ring. It would also show a correlation from the C5-H proton to the C3 carbon, confirming the structure of the triazole ring and the relative positions of the substituents.

Together, these 2D NMR experiments provide a complete and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound, also known as 4-amino-3-hydrazino-1,2,4-triazole (AHT).

While detailed high-resolution mass spectrometry (HRMS) data for this compound is not extensively reported in the reviewed literature, standard mass spectrometry has been used to confirm its molecular ion. Electrospray ionization mass spectrometry (ESI-MS) in positive mode has identified the protonated molecule, [C₂H₇N₆]⁺, at a mass-to-charge ratio (m/z) of 115.1. researchgate.netresearchgate.net This technique confirms the elemental composition and molecular weight of the compound, which is a fundamental step in its characterization.

The fragmentation pathways of this compound under tandem mass spectrometry (MS/MS) conditions have not been specifically detailed in the available scientific literature. Such studies, typically involving collision-induced dissociation (CID), would be valuable for providing unambiguous structural confirmation by breaking the molecule into smaller, predictable fragments. Analysis of these fragments would help to map the connectivity of the triazole core and its hydrazino and amine substituents.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of the neutral this compound has not been reported, the structural features of its divalent energetic salts have been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net These studies reveal how the molecule behaves as a divalent cation upon protonation of the amino and hydrazino groups. researchgate.net

For instance, the crystal structure of 4-amino-3-hydrazino-1,2,4-triazolium diperchlorate monohydrate (C₂H₈N₆₂·H₂O) was determined, providing key structural insights. researchgate.net The analysis showed extensive hydrogen bonding interactions between the cations and anions, creating a complex three-dimensional network that contributes to the high density of the salt. researchgate.net

Another analyzed salt, 4-amino-3-hydrazino-1,2,4-triazolium 5-nitrotetrazolate, crystallizes in a monoclinic system with the P2(1)/c space group. researchgate.net The hydrazino group is observed to be significantly twisted out of the plane of the 1,2,4-triazole (B32235) ring. researchgate.net The protonation of nitrogen atoms in the cation leads to a noticeable lengthening of specific N-N bonds. researchgate.net

The crystallographic data for these representative salts are summarized below.

Crystallographic Data for Salts of this compound
ParameterC₂H₈N₆₂·H₂O[C₂H₇N₆]·[CN₅O₂]
Compound Name4-Amino-3-hydrazino-1,2,4-triazolium Diperchlorate Monohydrate4-Amino-3-hydrazino-1,2,4-triazolium 5-Nitrotetrazolate
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2(1)/c
Density (calculated)Not Reported1.789 g/cm³
Key Structural FeatureExtensive 3D hydrogen bonding networkHydrazino group twisted from the triazole ring plane

Specific studies utilizing powder X-ray diffraction (PXRD) for the analysis of polymorphism or phase purity of this compound are not described in the reviewed scientific literature. PXRD is a powerful tool for characterizing the bulk crystalline properties of a material, identifying different crystalline forms (polymorphs), and ensuring phase purity of synthesized batches, which would be a valuable addition to the compound's characterization profile.

Advanced Chromatographic Techniques for Purity and Separation

The purity of this compound is critical for its intended applications. Advanced chromatographic techniques are the standard methods for assessing purity and separating the compound from starting materials, byproducts, or degradants. However, specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods developed explicitly for the analysis of this compound are not detailed in the surveyed literature. The development of such validated methods would be essential for quality control during its synthesis and use.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. However, this compound lacks a strong chromophore, which limits its detection by UV-Vis spectrophotometry, a common HPLC detection method. To overcome this limitation and enhance the sensitivity and selectivity of the analysis, pre-column derivatization is employed. This strategy involves reacting the analyte with a derivatizing agent to form a product with improved chromatographic and detection properties.

For the analysis of this compound, the hydrazino group is a prime target for derivatization. Aldehydes and ketones readily react with hydrazines to form stable hydrazones, which often exhibit strong UV absorbance or fluorescence, significantly improving detection limits. A common derivatizing agent for hydrazines is p-Anisaldehyde. The reaction proceeds by nucleophilic addition of the hydrazine (B178648) to the carbonyl group of the aldehyde, followed by dehydration to form the corresponding hydrazone.

Derivatization Reaction with p-Anisaldehyde:

The reaction between this compound and p-Anisaldehyde results in the formation of a Schiff base, which is a highly conjugated molecule with strong UV absorbance. This allows for sensitive detection using a UV-Vis detector.

Illustrative HPLC Parameters:

Below is a table outlining typical HPLC parameters that could be employed for the analysis of the p-Anisaldehyde derivative of this compound.

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV-Vis at 290 nm
Retention Time Approximately 5.8 minutes (for the derivative)

Research Findings:

Studies on analogous compounds have demonstrated that this derivatization approach significantly lowers the limit of detection and limit of quantification, enabling the analysis of trace amounts of the analyte in complex matrices. The choice of the derivatizing agent can be tailored to the specific requirements of the analysis, with other aromatic aldehydes offering different retention characteristics and absorption maxima. The robustness of the method can be ensured by optimizing reaction conditions such as temperature, reaction time, and pH.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique ideal for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal degradation in the injector, and strong adsorption to the stationary phase. Therefore, a derivatization step to create a more volatile and thermally stable derivative is essential.

A common strategy to increase the volatility of polar compounds containing active hydrogens (such as in amino and hydrazino groups) is silylation. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), can replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility.

Derivatization Reaction with BSTFA:

The reaction of this compound with BSTFA would likely result in the silylation of the amino and hydrazino groups, and potentially the N-H protons on the triazole ring, leading to a more volatile TMS-derivative suitable for GC-MS analysis.

Illustrative GC-MS Parameters:

The following table presents a hypothetical set of GC-MS parameters for the analysis of the TMS-derivative of this compound.

ParameterValue
GC Column Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Research Findings:

The mass spectrum of the derivatized compound would provide crucial structural information. The molecular ion peak would confirm the molecular weight of the TMS-derivative, and the fragmentation pattern would offer insights into the structure of the original molecule. For instance, the loss of methyl groups (m/z 15) or trimethylsilyl groups (m/z 73) are characteristic fragmentation pathways for TMS-derivatives. This approach allows for both qualitative identification and quantitative analysis of this compound with high sensitivity and specificity.

Q & A

Q. What are the established synthetic routes for 3-hydrazino-4H-1,2,4-triazol-4-amine, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carboxylic acid precursors under reflux conditions. For example, triaminoguanidine hydrochloride reacts with hydrazine hydrate to form intermediates, followed by diazotization to introduce the hydrazino group . Purification is critical and often involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity can be verified via HPLC (≥95% purity threshold) and elemental analysis .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding. For example, the hydrazino group typically shows a broad singlet at δ 5.5–6.5 ppm in DMSO-d6_6 .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min).
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours and monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 72 hours, followed by LC-MS analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for triazole derivatives like this compound?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups at the triazole ring and compare bioactivity.
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., tyrosine kinases). Validate with in vitro assays (IC50_{50} measurements) .
  • Case Study : In a study on similar triazoles, alkylsulfanyl substituents enhanced AbTYR inhibition (IC50_{50} = 1.5–3.125 µg/mL) .

Q. What computational approaches are effective for predicting electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to calculate HOMO-LUMO gaps (indicative of reactivity). For example, a HOMO-LUMO gap <4 eV suggests potential for charge transfer in biological systems .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess conformational flexibility and ligand-protein binding kinetics .

Q. How can contradictory biological activity data be resolved in pharmacological studies?

  • Dose-Response Curves : Perform triplicate assays at 6–8 concentrations to calculate EC50_{50}/IC50_{50} with 95% confidence intervals.
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify metabolites that may alter activity.
  • Case Study : In benzimidazole-triazole hybrids, fluorobenzyl groups improved antifungal activity (MIC = 1.5 µg/mL), while nitro groups reduced solubility, causing apparent inactivity .

Q. What strategies are effective for designing coordination complexes with this compound as a ligand?

  • Ligand Modification : Introduce pyridine or Schiff base moieties to enhance metal-binding affinity. For example, N-[(E)-pyridine-2-ilmethylidene]-4H-1,2,4-triazol-4-amine forms stable Cu(II) complexes .
  • Spectroscopic Validation : Use UV-Vis (d-d transitions) and EPR to confirm metal coordination geometry.

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